molecular formula C11H13NO3 B14843995 2-Cyclopropoxy-1-ethyl-4-nitrobenzene

2-Cyclopropoxy-1-ethyl-4-nitrobenzene

Cat. No.: B14843995
M. Wt: 207.23 g/mol
InChI Key: AEOSHCIRHVHKON-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-1-ethyl-4-nitrobenzene is a substituted aromatic compound characterized by a benzene ring functionalized with three distinct groups:

  • A nitro group (-NO₂) at the para position (C4).
  • A cyclopropoxy group (-O-C₃H₅) at the ortho position (C2).
  • An ethyl group (-CH₂CH₃) at the meta position (C1).

This unique substitution pattern confers specific electronic and steric properties. The ethyl group contributes modest electron-donating effects via induction. The compound’s applications are hypothesized to include pharmaceutical intermediates or specialty organic synthesis, though direct industrial use remains understudied .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-cyclopropyloxy-1-ethyl-4-nitrobenzene

InChI

InChI=1S/C11H13NO3/c1-2-8-3-4-9(12(13)14)7-11(8)15-10-5-6-10/h3-4,7,10H,2,5-6H2,1H3

InChI Key

AEOSHCIRHVHKON-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-1-ethyl-4-nitrobenzene typically involves multiple steps, starting from benzene derivatives. One common method is electrophilic aromatic substitution, where the benzene ring undergoes nitration, alkylation, and etherification reactions. The general steps are as follows:

    Nitration: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Alkylation: The nitrobenzene is then subjected to Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst to introduce the ethyl group.

    Etherification: Finally, the ethyl-4-nitrobenzene undergoes etherification with cyclopropanol in the presence of a strong acid to form the cyclopropoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-1-ethyl-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, Lewis acids, nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

2-Cyclopropoxy-1-ethyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-1-ethyl-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy and ethyl groups contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The following table compares 2-Cyclopropoxy-1-ethyl-4-nitrobenzene with analogous nitroaromatics:

Compound Substituents Key Electronic Effects Stability Notes
This compound 2-O-C₃H₅, 1-CH₂CH₃, 4-NO₂ Strong electron withdrawal (NO₂), moderate steric hindrance (O-C₃H₅) Moderate stability; cyclopropoxy strain may increase reactivity
4-Nitroaniline 4-NO₂, 1-NH₂ NO₂ (electron-withdrawing), NH₂ (electron-donating) Lower stability due to NH₂-NO₂ para-directing clash
Nitrobenzene 1-NO₂ Uniform electron withdrawal High thermal and chemical stability
2-Nitroaniline 2-NO₂, 1-NH₂ Ortho-directing effects reduce resonance Higher acidity than para isomers

Key Findings :

  • Unlike 4-nitroaniline, the absence of an amino group eliminates competing electronic effects, likely enhancing the nitro group’s dominance in directing further reactions.

Solubility and Physicochemical Behavior

Compound Solubility (Organic Solvents) Melting Point Range (°C)
This compound High in methylene chloride, benzene 85–90 (estimated)
Nitrobenzene Miscible with benzene, ethers 5.7
4-Nitroaniline Moderate in polar aprotic solvents 147–149

Analysis :

  • The target compound’s solubility in methylene chloride/benzene mixtures aligns with nitroaromatics generally, but its higher molecular weight and bulky substituents may reduce volatility compared to nitrobenzene .
  • The ethyl group likely enhances lipophilicity relative to nitroaniline derivatives.

Toxicity and Handling Considerations

While nitrobenzene is a known toxin (LD₅₀ ~ 600 mg/kg in rats), the target compound’s toxicity profile remains uncharacterized.

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